4,4-Dimethylpentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWACSVTJIDBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453698 | |

| Record name | 4,4-dimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-36-3 | |

| Record name | 4,4-dimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,4-Dimethylpentanal (CAS No. 926-36-3), an organic aldehyde of interest in various chemical syntheses. This document consolidates available data on its fundamental physical characteristics and outlines standard experimental methodologies for their determination.

Core Physical Properties

This compound is a branched-chain aldehyde with the molecular formula C7H14O.[1] At room temperature, it exists as a colorless liquid and is characterized by a distinct aldehydic odor.[1] Its molecular structure, featuring a bulky tert-butyl group, significantly influences its physical properties.

Quantitative Physical Data

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [3][4] |

| Boiling Point | 136-137 °C | [4] |

| Melting Point | Not available (n/a) | [5][6] |

| Density | 0.807 g/cm³ (Predicted) | [4] |

| Solubility in Water | Limited solubility | [1] |

| Solubility in Organic Solvents | Soluble in Chloroform and Ethyl Acetate (Slightly) | [4] |

| Refractive Index | Not available (n/a) | [5] |

| Vapor Pressure | Not available (n/a) |

Experimental Protocols

Accurate determination of physical properties is paramount for the application of this compound in research and development. The following sections detail standard experimental methodologies for measuring the key physical properties of aldehydes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for the determination of the boiling point of a small quantity of a liquid like this compound is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection heating.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid such as this compound, a pycnometer or a digital density meter provides accurate measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostat or water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).

-

The density of this compound is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Procedure for Qualitative Solubility:

-

To a test tube containing a small amount of the solvent (e.g., water, chloroform, ethyl acetate), a few drops of this compound are added.

-

The mixture is shaken vigorously.

-

The formation of a homogeneous solution indicates solubility, while the presence of separate layers or cloudiness indicates insolubility or limited solubility.

Procedure for Quantitative Solubility: For a precise measurement of solubility, a saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute (this compound) is measured.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical hierarchy and relationships between the fundamental and derived physical properties of this compound.

Caption: Interrelation of this compound's physical properties.

References

- 1. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentanal, 4,4-dimethyl- CAS#: 926-36-3 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CAS#:926-36-3 | Chemsrc [chemsrc.com]

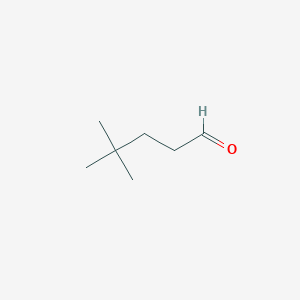

4,4-Dimethylpentanal chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylpentanal, a branched-chain aliphatic aldehyde. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on the experimental protocols for its synthesis, primarily through the hydroformylation of 3,3-dimethyl-1-butene, and its characteristic chemical reactions. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented in a structured format to aid in compound identification and characterization. This guide is intended to be a valuable resource for professionals in research, and drug development who may utilize this compound as a building block or reference compound.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as an aldehyde. Its structure consists of a five-carbon pentanal chain with two methyl groups attached to the fourth carbon atom.

IUPAC Name: this compound[1]

Synonyms: 3,3-dimethylbutyraldehyde, 4,4-dimethyl-pentan-1-al[2]

Chemical Structure:

The SMILES notation for the structure is CC(C)(C)CCC=O, and the InChIKey is DZWACSVTJIDBDB-UHFFFAOYSA-N.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The data is a combination of computed and, where available, experimental values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 926-36-3 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3-AA (logP) | 1.7 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Experimental Protocols

Synthesis of this compound via Hydroformylation

The primary industrial method for the synthesis of this compound is the hydroformylation (or oxo process) of 3,3-dimethyl-1-butene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.

Reaction Scheme:

Detailed Experimental Protocol (Representative):

-

Catalyst System: A rhodium-based catalyst, such as a rhodium complex with a phosphine (B1218219) or phosphite (B83602) ligand, is typically employed to ensure high regioselectivity for the linear aldehyde.

-

Reaction Conditions: The reaction is generally carried out in a high-pressure reactor.

-

Temperature: 70-100°C

-

Pressure: 1-3 MPa of syngas (a mixture of CO and H₂)

-

Solvent: A non-reactive, high-boiling point solvent like 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate can be used.

-

-

Procedure:

-

The reactor is charged with the solvent, the rhodium catalyst precursor, and the phosphine or phosphite ligand.

-

The reactor is sealed and purged with an inert gas, followed by pressurization with syngas to the desired pressure.

-

The mixture is heated to the reaction temperature with stirring.

-

3,3-dimethyl-1-butene is then introduced into the reactor.

-

The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the alkene and the formation of the aldehyde.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The product, this compound, is isolated from the reaction mixture by distillation.

-

General Reactions of Aldehydes

This compound, as a typical aldehyde, can undergo a variety of chemical transformations. Detailed experimental protocols for two common reactions are provided below.

-

Reagents: Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

-

Procedure (using KMnO₄):

-

Dissolve this compound in a suitable solvent like acetone.

-

Slowly add a solution of potassium permanganate in water to the aldehyde solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The 4,4-dimethylpentanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

-

Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Procedure (using NaBH₄):

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield 4,4-dimethylpentan-1-ol. The product can be purified by distillation.

-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | -CHO |

| ~2.42 | dt | 2H | -CH₂-CHO |

| ~1.55 | t | 2H | -CH₂-C(CH₃)₂- |

| ~0.90 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~202.8 | -CHO |

| ~45.5 | -CH₂-CHO |

| ~40.5 | -CH₂-C(CH₃)₂- |

| ~30.5 | -C(CH₃)₃ |

| ~29.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Medium | [M-CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | Base Peak | [C₃H₇]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

| 29 | Medium | [CHO]⁺ or [C₂H₅]⁺ |

Experimental and Synthetic Workflows

General Organic Synthesis and Purification Workflow

The synthesis and purification of this compound, like many organic compounds, follows a standard workflow. This process is crucial for obtaining a pure product for further use in research or as a building block in more complex syntheses. The general workflow is depicted in the diagram below.[3][4][5][6]

This diagram illustrates the key stages, starting from the initial reagents and proceeding through the chemical reaction, monitoring, work-up, purification, and final analysis to obtain the pure product. Each step is critical for the successful synthesis of this compound.

References

- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:926-36-3 | Chemsrc [chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. biotage.com [biotage.com]

- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 6. Organic Synthesis | Fisher Scientific [fishersci.co.uk]

In-Depth Technical Guide to the Properties and Hazards of 4,4-Dimethylpentanal (CAS 926-36-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and associated experimental methodologies for 4,4-Dimethylpentanal (CAS 926-36-3). The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a branched-chain aliphatic aldehyde.[1] Its core structure consists of a pentanal backbone with two methyl groups attached to the fourth carbon.[1][2] This substitution pattern influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [2][3][4] |

| Molecular Weight | 114.19 g/mol | [2][4] |

| Appearance | Colorless liquid with a distinct odor | [2][5] |

| Boiling Point | 136-137 °C | [5] |

| Density (Predicted) | 0.807 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2][5] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| XLogP3-AA | 1.7 | [4] |

Experimental Protocols for Property Determination

The following are standard methodologies for determining the key physicochemical properties of a liquid substance like this compound, based on established protocols.

Boiling Point Determination (Thiele Tube Method):

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination:

The density of a liquid can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a constant, recorded temperature.

Solubility in Water (Flask Method - OECD Guideline 105):

A known amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The mixture is then allowed to stand, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as gas chromatography.

Partition Coefficient (n-octanol/water) (Shake Flask Method - OECD Guideline 107):

The partition coefficient (Pow) is determined by measuring the equilibrium concentration of the substance in a two-phase system of n-octanol and water.[6][7][8][9] A solution of this compound in either n-octanol or water is prepared and shaken with the other solvent until equilibrium is reached.[6][8][9] The phases are then separated, and the concentration of the analyte in each phase is measured.[6][8][9] The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][8]

Hazards and Toxicology

This compound is classified as a hazardous substance with multiple potential health effects. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference |

| Flammable liquids | 3 | H226: Flammable liquid and vapor | [4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [4] |

Experimental Protocols for Hazard Determination

The toxicological data for classifying this compound are typically generated following standardized OECD guidelines to ensure international acceptance and comparability.

Acute Dermal Toxicity (OECD Guideline 402):

This test evaluates the potential for a substance to cause adverse effects from a single, short-term dermal exposure. The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of a small number of rodents (typically rats), and the area is covered with a porous gauze dressing for 24 hours.[10][11][12] The animals are observed for signs of toxicity and mortality for at least 14 days.[10][13] A limit test at a high dose (e.g., 2000 mg/kg body weight) can be performed initially. If no toxicity is observed, further testing at different doses may not be necessary. If toxicity occurs, a full study with multiple dose levels is conducted to determine the dose-response relationship.[10]

Acute Dermal Irritation/Corrosion (OECD Guideline 404):

This in vivo test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A single dose of the test substance is applied to a small area of the skin of an albino rabbit and covered with a patch for a 4-hour exposure period.[14][15][16][17] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and observations may continue for up to 14 days to assess the reversibility of the effects.[14][15] A tiered testing strategy is recommended, starting with in vitro methods (e.g., OECD TG 431) to minimize animal use.[14][15][16][17]

Acute Eye Irritation/Corrosion (OECD Guideline 405):

This test determines the potential for a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[18][19][20][21] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and the observation period can be extended to assess reversibility.[18][20] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[18][19][20][22] A weight-of-evidence approach, including results from in vitro tests, should be considered before conducting the in vivo study.[19]

Mechanism of Aldehyde Toxicity

While specific mechanistic studies on this compound are limited, the toxicity of aldehydes, in general, is well-documented. Aldehydes are reactive electrophilic compounds that can readily form covalent adducts with cellular macromolecules, including proteins and DNA. This reactivity can lead to cellular dysfunction and toxicity.

A common mechanism of aldehyde-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of cellular responses, including inflammatory signaling and apoptosis.

General Aldehyde-Induced Cellular Stress Pathway

The following diagram illustrates a generalized workflow for assessing the skin irritation potential of a chemical like this compound, incorporating in vitro methods as a primary step.

Caption: Workflow for Skin Irritation Assessment.

The diagram below illustrates a generalized signaling pathway for aldehyde-induced cellular stress.

Caption: General Aldehyde-Induced Cellular Stress Pathway.

Conclusion

This compound is a flammable liquid with the potential to cause skin, eye, and respiratory irritation. Standardized testing protocols, primarily those established by the OECD, are crucial for accurately assessing its hazards. The toxic effects of this aldehyde are likely mediated through mechanisms common to other aldehydes, including the induction of oxidative stress and interaction with cellular macromolecules. A thorough understanding of these properties and hazards is essential for the safe handling, use, and development of products containing this chemical. Researchers and drug development professionals should adhere to appropriate safety precautions and regulatory guidelines when working with this compound.

References

- 1. calnesis.com [calnesis.com]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. oecd.org [oecd.org]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 4,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylpentanal, a valuable aliphatic aldehyde in organic synthesis. The document details its chemical and physical properties, including molecular formula and weight. Furthermore, it presents detailed experimental protocols for its synthesis and its application in fundamental carbon-carbon bond-forming reactions, namely the Wittig reaction and aldol (B89426) condensation. Safety and handling information are also included to ensure its proper use in a laboratory setting. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation by researchers in the field.

Chemical Identity and Properties

This compound, also known as 3,3-dimethylbutyraldehyde, is an organic compound classified as an aldehyde.[1] Its structure features a five-carbon chain with a terminal carbonyl group and two methyl groups attached to the fourth carbon atom.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₄O. It has a molecular weight of approximately 114.19 g/mol .[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature with a distinct odor characteristic of aldehydes.[1] It is soluble in common organic solvents and has limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 926-36-3 | [2] |

| Boiling Point | 136-137 °C | |

| Density (predicted) | 0.807 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents, slightly soluble in chloroform (B151607) and ethyl acetate. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and effective methods are the hydroformylation of 3,3-dimethyl-1-butene (B1661986) and the oxidation of 4,4-dimethylpentan-1-ol.

Synthesis via Hydroformylation of 3,3-Dimethyl-1-butene

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[4] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by a transition metal complex, typically involving rhodium or cobalt.[5][6]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a representative procedure for the hydroformylation of 3,3-dimethyl-1-butene to yield this compound.

-

Materials:

-

3,3-Dimethyl-1-butene

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand like PPh₃)

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 ratio)

-

Anhydrous toluene (B28343) (solvent)

-

High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls

-

-

Procedure:

-

In a glovebox, charge the high-pressure reactor with the rhodium catalyst and the phosphine ligand in anhydrous toluene.

-

Add 3,3-dimethyl-1-butene to the reactor.

-

Seal the reactor and purge it several times with nitrogen, followed by syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

-

Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography by taking aliquots at regular intervals.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

-

The crude reaction mixture can be purified by distillation under reduced pressure to isolate this compound.

-

Synthesis via Oxidation of 4,4-Dimethylpentan-1-ol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Various oxidizing agents can be employed for this purpose, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes with minimal side products.

-

Materials:

-

4,4-Dimethylpentan-1-ol

-

Oxalyl chloride or trifluoroacetic anhydride (B1165640)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere.

-

Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add oxalyl chloride or trifluoroacetic anhydride to the stirred DCM.

-

In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature below -60 °C.

-

Dissolve 4,4-dimethylpentan-1-ol in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C.

-

After stirring for a short period (e.g., 15-30 minutes), add triethylamine dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation.

-

Applications in Organic Synthesis

This compound is a versatile starting material for the synthesis of more complex molecules due to the reactivity of its aldehyde functional group. It readily undergoes nucleophilic addition and condensation reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[7]

Experimental Protocol: Wittig Olefination of this compound

This protocol describes the reaction of this compound with methylenetriphenylphosphorane (B3051586) to yield 5,5-dimethyl-1-hexene.

-

Materials:

-

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

This compound

-

Inert atmosphere (Nitrogen or Argon)

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi solution) to the stirred suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to isolate 5,5-dimethyl-1-hexene. The by-product, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a nonpolar solvent like hexane.

-

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[8]

Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone

This protocol outlines the reaction of this compound with acetone in the presence of a base to form 6,6-dimethyl-2-hepten-4-one.

-

Materials:

-

This compound

-

Acetone

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an excess of acetone to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous base solution to the stirred mixture.

-

Allow the reaction to stir at room temperature for several hours or until a precipitate forms. If no precipitate forms, gentle warming may be required.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a readily accessible and synthetically useful aldehyde. The protocols provided in this guide for its synthesis and subsequent reactions offer a foundation for its application in various research and development endeavors. Its predictable reactivity makes it a valuable building block for the construction of more complex molecular architectures. As with all chemical procedures, a thorough risk assessment should be conducted prior to commencing any experimental work.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]

- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 8. amherst.edu [amherst.edu]

Spectroscopic Profile of 4,4-Dimethylpentanal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylpentanal (C₇H₁₄O), a branched-chain aliphatic aldehyde. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a colorless liquid with a molecular weight of 114.19 g/mol . Its structure, featuring a neo-pentyl group adjacent to an aldehyde functional group, gives rise to a distinct spectroscopic signature. This guide will detail the expected and reported data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is notably deshielded and appears at a characteristic downfield shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.75 | Triplet (t) | 1H | H-1 (Aldehyde) |

| ~2.40 | Triplet (t) | 2H | H-2 |

| ~1.55 | Triplet (t) | 2H | H-3 |

| ~0.90 | Singlet (s) | 9H | H-5 (3 x CH₃) |

Note: Predicted values based on typical chemical shifts for aldehydes. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~202.8 | C-1 (C=O) |

| ~53.5 | C-2 |

| ~42.0 | C-3 |

| ~30.5 | C-4 |

| ~29.5 | C-5 (3 x CH₃) |

Note: Data sourced from available spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (alkane) |

| ~2870, ~2710 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

Note: Predicted values based on typical IR frequencies for aliphatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | Moderate | [C₂H₄O]⁺ (McLafferty rearrangement) |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [CHO]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of aldehydes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each carbon. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.

-

Instrument Setup: A background spectrum of the empty salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing: The interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and to separate it from any potential impurities.[2]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or weakly polar column). The oven temperature program, carrier gas flow rate, and injector temperature are set. The mass spectrometer is set to scan a specific mass range (e.g., m/z 20-200).

-

Data Acquisition: A small volume of the sample solution (typically 1 µL) is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Processing: The data system generates a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 4,4-Dimethylpentanal in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethylpentanal. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of this compound for experimental and formulation purposes. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and intermolecular interactions.

Physicochemical Properties of this compound

This compound is an organic compound classified as an aldehyde.[1] Its structure consists of a five-carbon chain with two methyl groups attached to the fourth carbon and a terminal aldehyde group.[1] Key physical and chemical properties are summarized below:

Solubility Profile of this compound

The solubility of a substance is largely governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] this compound possesses a polar carbonyl group (C=O) and a nonpolar hydrocarbon tail. This dual character influences its solubility in various solvents.

Quantitative Solubility Data

| Solvent Name | Solvent Type | Formula | Polarity | Solubility Description |

| Water | Polar Protic | H₂O | High | Limited solubility[1] |

| Chloroform | Polar Aprotic | CHCl₃ | Medium | Slightly soluble[4][6] |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Medium | Slightly soluble[4][6] |

| Organic Solvents (General) | Various | Various | Low to Medium | Soluble[1] |

Note: "Limited solubility" in water is expected due to the presence of the hydrophobic hydrocarbon chain.[1] The aldehyde group can form hydrogen bonds with water, but the long alkyl chain disrupts this interaction, leading to poor miscibility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method is based on standard laboratory procedures for qualitative and semi-quantitative solubility assessment.

Objective: To determine the solubility of this compound in various laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes or vials

-

Pipettes or graduated cylinders

-

Vortex mixer

-

pH paper (for aqueous solutions)

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of each solvent to its respective test tube.

-

Solute Addition: To each test tube, add a small, measured amount of this compound. For a liquid, this could be a specific number of drops (e.g., 5 drops).[7] For a more quantitative approach, a known mass (e.g., 10 mg) can be used.

-

Mixing: Agitate the tubes vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[7]

-

Observation: After mixing, allow the tubes to stand and observe the contents.

-

Soluble: The solute completely dissolves, forming a clear, homogeneous solution with a single phase.

-

Partially Soluble: The solution may appear cloudy, or some of the solute may remain undissolved.

-

Insoluble: The solute does not dissolve, and two distinct layers are visible, or the solute settles at the bottom.[7]

-

-

pH Measurement (for water): If the compound is soluble in water, test the pH of the solution using pH paper.[8]

-

Record Results: Carefully record all observations for each solvent.

Safety Precautions: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the key steps in a typical laboratory solubility test.

Intermolecular Interactions and Solubility

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The diagram below conceptualizes these interactions.

Caption: Intermolecular forces governing the solubility of this compound.

References

- 1. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Pentanal, 4,4-dimethyl- CAS#: 926-36-3 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Pentanal, 4,4-dimethyl- | 926-36-3 [m.chemicalbook.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. csub.edu [csub.edu]

Synthesis of 4,4-Dimethylpentanal: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for the production of 4,4-dimethylpentanal. This valuable aldehyde serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The core of this guide focuses on two principal synthetic routes: the oxidation of 4,4-dimethyl-1-pentanol (B1294636) and the hydroformylation of 3,3-dimethyl-1-butene (B1661986).

Detailed experimental protocols for key reactions are provided, and all quantitative data is summarized in structured tables for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical transformations.

Oxidation of 4,4-Dimethyl-1-pentanol

A primary and direct route to this compound is the oxidation of its corresponding primary alcohol, 4,4-dimethyl-1-pentanol. To achieve the desired aldehyde without over-oxidation to the carboxylic acid, the use of mild oxidizing agents under anhydrous conditions is crucial. Two prominent methods for this transformation are Pyridinium (B92312) Chlorochromate (PCC) oxidation and Sworn oxidation.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid that selectively oxidizes primary alcohols to aldehydes.[1][2] The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).[3] The presence of a solid support like Celite is often beneficial to simplify the work-up by adsorbing the chromium byproducts.[4]

Table 1: Quantitative Data for PCC Oxidation of Primary Alcohols

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Primary Alcohols | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 75 - 85 | [4] |

Materials:

-

4,4-dimethyl-1-pentanol

-

Pyridinium Chlorochromate (PCC)

-

Celite

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

A dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane.

-

A solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension at room temperature.

-

The reaction mixture is stirred under a nitrogen atmosphere for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts and Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Swern Oxidation

The Swern oxidation is another mild method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[5] This metal-free oxidation offers a good alternative to chromium-based reagents and is known for its high yields and tolerance of various functional groups.[6]

Table 2: Quantitative Data for Swern Oxidation of Primary Alcohols

| Activating Agent | Oxidant | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Oxalyl Chloride | DMSO | Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | High | [5][6] |

Materials:

-

4,4-dimethyl-1-pentanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is cooled to -78 °C in a dry, three-necked round-bottom flask under a nitrogen atmosphere.

-

A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 10 minutes.

-

A solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 15-20 minutes.

-

Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.

-

Water is added to quench the reaction, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Hydroformylation of 3,3-Dimethyl-1-butene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. For the synthesis of this compound, the precursor is 3,3-dimethyl-1-butene. A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity to favor the linear aldehyde over the branched isomer. Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly effective in achieving high selectivity for the linear product.[7] The steric bulk of the neopentyl group in 3,3-dimethyl-1-butene also favors the formation of the terminal aldehyde.

Table 3: Quantitative Data for Rhodium-Catalyzed Hydroformylation

| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | n:iso Ratio | Reference(s) |

| Rhodium/Phosphine | Terminal Alkenes | 10 - 100 | 80 - 120 | >10:1 | [7][8] |

| Rhodium/Phosphite | Sterically Hindered Alkenes | 40 - 80 | 100 | High linear selectivity | [9] |

Materials:

-

3,3-Dimethyl-1-butene

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine or phosphite ligand (e.g., triphenylphosphine)

-

Anhydrous toluene (B28343)

-

Syngas (CO/H₂)

Procedure:

-

A high-pressure autoclave reactor is charged with the rhodium catalyst precursor and the phosphine or phosphite ligand in anhydrous toluene under an inert atmosphere.

-

3,3-Dimethyl-1-butene is added to the reactor.

-

The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 20-50 bar) with a 1:1 mixture of carbon monoxide and hydrogen.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for several hours.

-

After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.

-

The product is isolated by distillation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the oxidation of 4,4-dimethyl-1-pentanol and the hydroformylation of 3,3-dimethyl-1-butene. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. The oxidation methods, particularly Swern oxidation, offer a metal-free approach, while rhodium-catalyzed hydroformylation provides an atom-economical route with high selectivity for the desired linear aldehyde. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Reactivity of the Aldehyde Group in 4,4-Dimethylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, presents a unique case study in aldehyde reactivity due to the significant steric hindrance imposed by the adjacent tert-butyl group. This bulky neopentyl-like structure profoundly influences the accessibility of the carbonyl carbon and the acidity of the α-protons, thereby modulating its participation in a wide array of chemical transformations. Understanding these steric and electronic effects is crucial for chemists aiming to utilize this molecule as a building block in organic synthesis, particularly in the context of drug discovery and development where precise control over reaction outcomes is paramount. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, summarizing key reactions, providing adaptable experimental protocols, and discussing the mechanistic implications of its sterically demanding structure.

General Reactivity Profile

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Additionally, the protons on the carbon atom adjacent to the carbonyl group (α-protons) exhibit enhanced acidity, allowing for the formation of enolates which can act as nucleophiles. In the case of this compound, the large tert-butyl group at the γ-position sterically shields the electrophilic carbonyl carbon and the α-protons, making reactions that require nucleophilic attack at the carbonyl or deprotonation at the α-carbon kinetically less favorable compared to less hindered aldehydes. This steric hindrance can, however, be exploited to achieve selectivity in certain reactions.

Key Chemical Transformations

The aldehyde group of this compound can undergo a variety of transformations typical of aldehydes, including oxidation, reduction, nucleophilic addition (e.g., Grignard and Wittig reactions), and reactions involving enolate intermediates (e.g., aldol (B89426) condensation). The following sections detail these key reactions, providing generalized experimental protocols that can be adapted for this compound.

Oxidation to 4,4-Dimethylpentanoic Acid

The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can be employed.

Table 1: Summary of Oxidation Reaction Data

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| KMnO₄ | Acetone (B3395972)/Water | 0 - 25 | 1 - 4 | 70 - 90 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 0.5 - 2 | 80 - 95 |

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (approximately 1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring the disappearance of the purple permanganate color.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4-dimethylpentanoic acid.

-

Further purification can be achieved by distillation or recrystallization.

Spectroscopic Data for 4,4-Dimethylpentanoic Acid:

-

¹³C NMR: Key signals are expected for the carbonyl carbon (~180 ppm), the α-carbon, β-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

IR: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic.

Reduction to 4,4-Dimethylpentanol

Aldehydes are readily reduced to primary alcohols using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Summary of Reduction Reaction Data

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NaBH₄ | Methanol (B129727) or Ethanol | 0 - 25 | 0.5 - 2 | 90 - 98 |

| LiAlH₄ | Diethyl ether or THF | 0 - 25 | 1 - 4 | 90 - 98 |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.25 - 0.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4,4-dimethylpentanol.

-

Purification can be achieved by distillation.

Spectroscopic Data for 4,4-Dimethylpentanol:

-

¹H NMR: The aldehyde proton signal will be absent. A new multiplet corresponding to the -CH₂OH protons will appear, along with a broad singlet for the hydroxyl proton.

Nucleophilic Addition: The Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. The steric hindrance around the carbonyl of this compound may necessitate longer reaction times or more forcing conditions compared to less hindered aldehydes.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the Grignard reagent has formed, cool the solution to 0 °C.

-

Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise.

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting secondary alcohol by distillation or column chromatography.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. A phosphorus ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield an alkene and triphenylphosphine (B44618) oxide. The steric hindrance of this compound may influence the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) to generate the ylide (a color change to deep red or orange is typically observed).

-

Stir the ylide solution at room temperature for about 30 minutes.

-

Cool the solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with water and extract the product with a nonpolar solvent like pentane (B18724) or hexane (B92381) to minimize the co-extraction of triphenylphosphine oxide.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully.

-

The triphenylphosphine oxide byproduct can often be removed by crystallization from a nonpolar solvent or by column chromatography.

Enolate Chemistry: The Aldol Condensation

The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, for instance, in an aldol reaction. However, the steric hindrance from the neopentyl group can make the formation of the enolate and its subsequent reaction challenging. Self-condensation, where two molecules of the aldehyde react, may be slow. Crossed aldol condensations with less hindered carbonyl compounds might be more successful. The use of a strong, bulky base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate.

Experimental Protocol: Crossed Aldol Condensation with Acetone

-

In a flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78 °C.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution at -78 °C to form the enolate.

-

Stir the enolate solution for 30-60 minutes at -78 °C.

-

Add a solution of acetone (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-hydroxy ketone by column chromatography.

The Impact of Steric Hindrance on Reactivity

The neopentyl group in this compound is a significant steric impediment. This steric bulk has several important consequences for the reactivity of the aldehyde group:

-

Reduced Reaction Rates: Nucleophilic attack on the carbonyl carbon is slowed down due to the difficulty of the nucleophile approaching the electrophilic center. This is particularly relevant for reactions involving bulky nucleophiles.

-

Influence on Equilibrium: In reversible reactions, the steric strain in the product can shift the equilibrium back towards the starting materials.

-

Stereoselectivity: The bulky group can influence the facial selectivity of nucleophilic attack, potentially leading to higher diastereoselectivity in reactions that form new stereocenters.

-

Enolate Formation: Deprotonation at the α-carbon is also hindered. While this can slow down desired enolate reactions, it can also suppress unwanted side reactions like self-condensation. The use of strong, non-nucleophilic bases is often necessary to achieve significant enolate formation.

Conclusion

This compound serves as an excellent substrate for studying the interplay of steric and electronic effects in aldehyde chemistry. While it undergoes the typical reactions of aldehydes, the presence of the bulky tert-butyl group significantly modulates its reactivity, often leading to slower reaction rates and influencing product distributions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these effects is essential for the rational design of synthetic routes and the optimization of reaction conditions. The adaptable protocols and mechanistic insights provided in this guide offer a solid foundation for further exploration and utilization of this unique chemical entity.

An In-depth Technical Guide on the Thermochemical Properties of 4,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4,4-Dimethylpentanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, details the established experimental and computational methodologies for determining thermochemical properties, and presents a logical workflow for their determination.

Introduction to this compound

This compound, a branched-chain aldehyde with the chemical formula C₇H₁₄O, possesses a molecular structure characterized by a terminal aldehyde group and a quaternary carbon atom. Its structure is as follows:

The presence of the neopentyl group significantly influences its physical and chemical properties, including its reactivity and thermochemistry. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction modeling, process design, and safety assessments in chemical synthesis.

Quantitative Thermochemical Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | n-Heptanal |

| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O[2] |

| Molecular Weight | 114.19 g/mol [1] | 114.18 g/mol [2] |

| Boiling Point | Not available | 153 °C[2] |

| CAS Number | 926-36-3[1] | 111-71-7[2] |

Table 2: Standard Molar Enthalpy of Formation (ΔfH°) for Aldehydes (gas phase, 298.15 K)

| Compound | Formula | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) | Reference |

| Acetaldehyde (B116499) | C₂H₄O | -166.2 ± 0.5 | -39.72 ± 0.12 | [3] |

| Propanal | C₃H₆O | -189.0 ± 4.6 | -45.18 ± 1.1 | [3] |

| Butanal | C₄H₈O | -209.2 ± 0.7 | -50.0 ± 0.17 | [3] |

| Pentanal | C₅H₁₀O | -228.5 ± 1.2 | -54.61 ± 0.29 | [3] |

| Hexanal | C₆H₁₂O | -248.4 ± 1.5 | -59.37 ± 0.36 | [3] |

| Heptanal | C₇H₁₄O | -268.6 ± 1.9 | -64.2 ± 0.45 | [3] |

Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Acetaldehyde (gas phase, 298.15 K)

| Compound | Formula | S° (J/mol·K) | Cp (J/mol·K) | Reference |

| Acetaldehyde | C₂H₄O | 264.2 ± 0.4 | 55.32 ± 0.08 | [4] |

Note: The data for acetaldehyde is provided to illustrate typical values for a small aldehyde. Values for larger and branched aldehydes would be expected to be higher.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties relies on a set of well-established experimental techniques. The primary methods are calorimetry for measuring heat changes and spectroscopy for deriving thermodynamic data from molecular energy levels.

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.

-

Bomb Calorimetry (for Enthalpy of Combustion):

-

Principle: This technique measures the heat of combustion of a substance in a constant-volume vessel, the "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Methodology:

-

A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible inside the bomb.

-

The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

-

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Methodology:

-

A small, accurately weighed sample is placed in an aluminum pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

-

Spectroscopic techniques can be used to determine thermodynamic quantities by analyzing the energy levels of molecules.

-

Principle: By studying the vibrational and rotational spectra of a molecule, its energy levels can be determined. Statistical mechanics can then be used to calculate thermodynamic properties such as entropy and heat capacity from these energy levels.

-

Methodology:

-

The infrared (IR) and Raman spectra of the gaseous sample are recorded to determine the vibrational frequencies.

-

Microwave spectroscopy can be used to determine the rotational constants.

-

These spectroscopic constants are used as input for statistical mechanics calculations to determine the partition function.

-

From the partition function, the standard entropy, heat capacity, and other thermodynamic functions can be calculated.

-

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

-

Principle: Quantum mechanical methods are used to calculate the electronic energy of a molecule. From this, and by calculating vibrational frequencies, it is possible to determine thermochemical properties.

-

Methodologies:

-